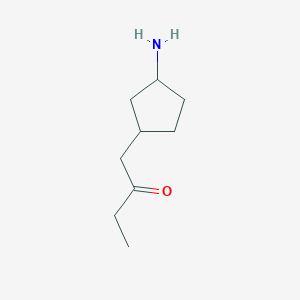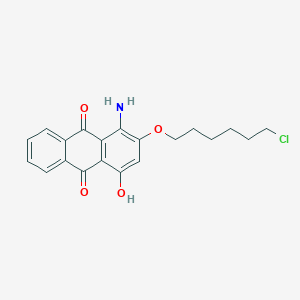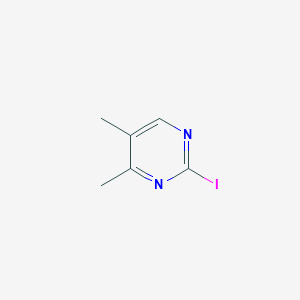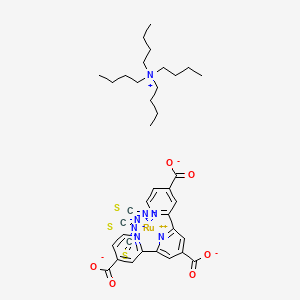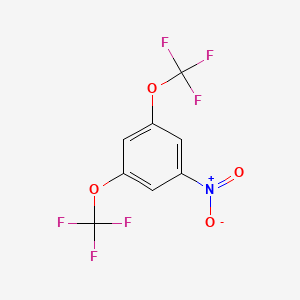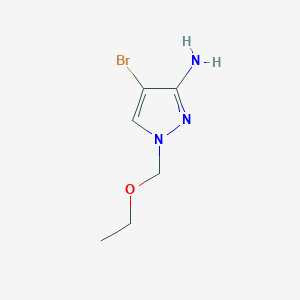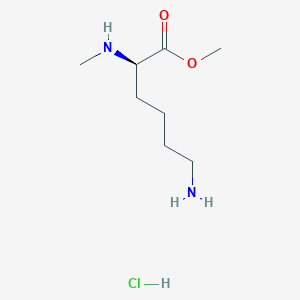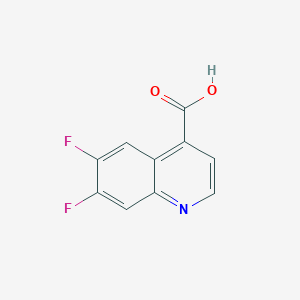
1-Benzyl-4-cyclopentyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-cyclopentyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a pyrazole ring substituted with a benzyl group at the 1-position and a cyclopentyl group at the 4-position. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
The synthesis of 1-Benzyl-4-cyclopentyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with an appropriate diketone or aldehyde. For instance, the reaction of benzylhydrazine with cyclopentanone under acidic or basic conditions can yield the desired pyrazole derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Benzyl-4-cyclopentyl-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The benzyl and cyclopentyl groups can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-4-cyclopentyl-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in various organic reactions and can be used to study reaction mechanisms.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in studies related to enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anticancer agent. Its unique structure allows it to interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-cyclopentyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-cyclopentyl-1H-pyrazole can be compared with other similar pyrazole derivatives, such as:
1-Benzyl-3-methyl-1H-pyrazole: This compound has a methyl group instead of a cyclopentyl group, which may affect its chemical and biological properties.
1-Benzyl-4-iodo-1H-pyrazole:
1-Benzyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid group at the 4-position introduces additional functional groups that can participate in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Propriétés
Formule moléculaire |
C15H18N2 |
|---|---|
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
1-benzyl-4-cyclopentylpyrazole |
InChI |
InChI=1S/C15H18N2/c1-2-6-13(7-3-1)11-17-12-15(10-16-17)14-8-4-5-9-14/h1-3,6-7,10,12,14H,4-5,8-9,11H2 |
Clé InChI |
WANFAPBVDSVXBT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CN(N=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


